BenchChemオンラインストアへようこそ!

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-

Kinetic Resolution Enantioselectivity Lipase Biocatalysis

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- (CAS 81576-55-8), also known as (S)-Ibuprofen methyl ester or Dexibuprofen methyl ester, is the methyl ester of the pharmacologically active (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. While the free acid, (S)-ibuprofen (dexibuprofen), has well-characterized COX-1/COX-2 inhibitory activity (IC50 values of 2.1 µM and 1.6 µM, respectively ), the methyl ester serves as a critical chiral intermediate in the kinetic and dynamic kinetic resolution of racemic ibuprofen, enabling the efficient production of the therapeutically active (S)-enantiomer.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 81576-55-8
Cat. No. B3057494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-
CAS81576-55-8
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
InChIInChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1
InChIKeyYNZYUHPFNYBBFF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- (CAS 81576-55-8): Chiral Ester for Enantioselective Synthesis and Analytical Reference Standards


Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- (CAS 81576-55-8), also known as (S)-Ibuprofen methyl ester or Dexibuprofen methyl ester, is the methyl ester of the pharmacologically active (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. While the free acid, (S)-ibuprofen (dexibuprofen), has well-characterized COX-1/COX-2 inhibitory activity (IC50 values of 2.1 µM and 1.6 µM, respectively [1]), the methyl ester serves as a critical chiral intermediate in the kinetic and dynamic kinetic resolution of racemic ibuprofen, enabling the efficient production of the therapeutically active (S)-enantiomer [2]. Additionally, it is supplied as a high-purity impurity reference standard for Dexibuprofen active pharmaceutical ingredient (API) analysis, supporting analytical method development, method validation (AMV), and quality control (QC) applications [3].

Why (S)-Ibuprofen Methyl Ester (CAS 81576-55-8) Cannot Be Substituted by Racemic or (R)-Configured Ibuprofen Esters


Substitution of (S)-Ibuprofen methyl ester with its racemic mixture (CAS 61566-34-5) or the (R)-enantiomer (CAS 51187-82-8) fails in stereoselective applications because the (S)-configuration is a stringent prerequisite for both biological target engagement and enzymatic chiral discrimination. In NSAID pharmacology, only the (S)-enantiomer of ibuprofen potently inhibits COX-1 and COX-2 (IC50 ~2.1 and 1.6 µM, respectively), while the (R)-enantiomer is approximately 30- to 75-fold less potent (IC50 ~62 and 122 µM for NF-κB inhibition) [1]. In enzymatic kinetic resolution processes, lipases such as Candida rugosa lipase (CRL) exhibit strong enantio-preference for the (S)-ester, with enantioselectivity values (E) reaching 50.6 for the methyl ester and up to 145 under optimized conditions [2]. Use of racemic or (R)-ester would result in incomplete conversion, lower enantiomeric excess, or require additional downstream purification steps, making the enantiopure (S)-methyl ester indispensable for both synthetic efficiency and analytical accuracy.

Quantitative Differentiation Evidence for (S)-Ibuprofen Methyl Ester (CAS 81576-55-8) Versus Key Comparators


Enantioselectivity of Lipase-Catalyzed Kinetic Resolution: (S)-Ibuprofen Methyl Ester vs. Racemic Ibuprofen Methyl Ester

In the kinetic resolution of racemic ibuprofen via enantioselective esterification using lipase-immobilized magnetic chitosan nanoparticles, the (S)-methyl ester was obtained with an enantioselectivity (E) of 50.6, demonstrating clear enzymatic discrimination favoring the (S)-enantiomer over the (R)-form. This system enabled the production of enantiomerically enriched (S)-ibuprofen methyl ester suitable for chiral analysis and further conversion to (S)-ibuprofen free acid [1].

Kinetic Resolution Enantioselectivity Lipase Biocatalysis

Dynamic Kinetic Resolution Yield: (S)-Ibuprofen Methyl Ester as Precursor for >90% (S)-Ibuprofen Production

Using racemic ibuprofen methyl ester as substrate in a Candida rugosa lipase-catalyzed dynamic kinetic resolution (DKR), (S)-ibuprofen was obtained in over 90% yield within 72 hours at pH 7.6. The process exploits the combined enantioselective hydrolysis of the (S)-ester and in situ racemization of the (R)-ester, with racemization and hydrolysis rate constants of 0.026 ± 0.004 h⁻¹ and 0.053 ± 0.004 h⁻¹, respectively [1]. This DKR approach outperforms classical resolution methods that yield a theoretical maximum of 50% of a single enantiomer.

Dynamic Kinetic Resolution Yield Optimization Candida rugosa Lipase

Pharmacological Enantiomer Discrimination: (S)-Ibuprofen Free Acid vs. (R)-Ibuprofen Free Acid in COX and NF-κB Inhibition

While the target compound is the methyl ester, its pharmacological relevance derives from its facile hydrolysis to (S)-ibuprofen. Comparative pharmacology demonstrates that (S)-ibuprofen inhibits COX-1 and COX-2 with IC50 values of 2.1 µM and 1.6 µM, respectively, whereas the (R)-enantiomer is markedly less potent. In a Jurkat T-cell NF-κB transactivation assay, (S)-ibuprofen inhibited NF-κB activation with an IC50 of 61.7 µM, compared to 122 µM for (R)-ibuprofen, representing an approximately 2-fold difference in potency [1]. This differential underscores the necessity of enantiopure (S)-configured compounds for pharmacological studies.

COX Inhibition NF-κB Pathway NSAID Pharmacology

Chiral GC Separation: Baseline Resolution of Ibuprofen Methyl Ester Enantiomers on β-Cyclodextrin Stationary Phase

Among the alkyl ester derivatives of ibuprofen tested on permethylated β-cyclodextrin gas chromatographic stationary phases, only the methyl ester derivative achieved baseline separation, with a separation factor (α) of 1.027 at 100 °C. Higher alkyl esters (ethyl, propyl, butyl, etc.) showed lower chiral selectivity, failing to achieve baseline resolution under comparable conditions [1]. The (S)-ibuprofen methyl ester elutes before the (R)-enantiomer on this phase, providing a robust method for enantiomeric purity determination.

Chiral Gas Chromatography Enantiomeric Separation Cyclodextrin Selector

Stability in Analytical Solvents: Ibuprofen Methyl Ester Formation Rate in Aqueous Methanol and Implications for (S)-Ibuprofen Methyl Ester as an Impurity Reference

In a methanol/water (70:30, v/v) mixture, ibuprofen methyl ester forms as a degradation/derivatization product at a rate of >0.05% (wt/wt) within 24 hours and 0.2% (wt/wt) within 3 days at ambient laboratory conditions [1]. This observation is critical for analytical methods using methanol-based diluents, where inadvertent methyl ester formation could compromise accuracy. (S)-Ibuprofen methyl ester (CAS 81576-55-8) is therefore required as a certified impurity reference standard to identify and quantify this degradation product in pharmaceutical formulations of Dexibuprofen or ibuprofen .

Analytical Method Validation Impurity Profiling Solution Stability

Enantioselectivity Optimization: (S)-Ibuprofen Methyl Ester Hydrolysis Catalyzed by Candida rugosa Lipase Achieves E > 145

Under optimized conditions using Candida rugosa lipase (CRL) in a mixed solvent system of isooctane/PBS (5/5, v/v) at 25 °C, the hydrolysis of racemic ibuprofen methyl ester achieved an enantioselectivity (E) of approximately 145, with enantiomeric excess of product (eep) exceeding 98% when using lipase from Candida cylindracea (L-AY30) in isooctane/PBS (1/9, v/v) [1]. This represents a substantial improvement over the E = 50.6 observed with immobilized systems, highlighting the sensitivity of enantioselectivity to reaction conditions and the value of the methyl ester as a model substrate for lipase characterization.

Enzymatic Hydrolysis Enantioselectivity Biocatalysis Optimization

High-Value Application Scenarios for (S)-Ibuprofen Methyl Ester (CAS 81576-55-8) in Pharmaceutical R&D and Quality Control


Chiral Reference Standard for Enantiomeric Purity Determination in Dexibuprofen API and Drug Products

As a certified impurity and chiral reference standard, (S)-Ibuprofen methyl ester is used to establish system suitability, determine relative retention times, and quantify the (S)-enantiomer in Dexibuprofen active pharmaceutical ingredient (API) and finished dosage forms. Its use is validated by the baseline separation achieved on permethylated β-cyclodextrin GC phases (α = 1.027) [1], enabling accurate determination of the undesired (R)-enantiomer impurity at levels as low as 0.05% as required by ICH guidelines.

Substrate for Lipase Activity and Enantioselectivity Benchmarking in Biocatalysis Research

The racemic ibuprofen methyl ester (and, by extension, the enantiopure (S)-ester as an analytical reference) is the model substrate of choice for evaluating lipase enantioselectivity. With reported E values ranging from 50.6 (immobilized CRL on magnetic supports) to approximately 145 (free CRL in optimized solvent mixtures), and >90% yields achievable in dynamic kinetic resolution processes [2], the (S)-ester serves as the definitive product standard for calibrating chiral HPLC and GC methods used to monitor these enzymatic reactions.

Impurity Marker for Analytical Method Validation in Methanol-Based HPLC Methods

Given that ibuprofen methyl ester forms at >0.05% wt/wt within 24 hours in methanol/water (70:30) diluents [3], (S)-Ibuprofen methyl ester (CAS 81576-55-8) is the requisite impurity standard for forced degradation studies, solution stability assessments, and method validation protocols. Its presence in sample chromatograms must be accurately identified and quantified to prevent overestimation of API content and to ensure compliance with pharmacopeial monographs (USP, EP) for ibuprofen and Dexibuprofen products.

Enantiopure Synthetic Intermediate for (S)-Ibuprofen Prodrug and Derivative Synthesis

The (S)-ibuprofen methyl ester serves as a chirally pure building block for the synthesis of novel (S)-ibuprofen prodrugs, including ester prodrugs with enhanced topical delivery properties. Its use eliminates the need for post-synthetic chiral resolution and ensures that the final prodrug retains the required (S)-configuration for COX-1/COX-2 inhibitory activity (IC50 = 2.1 and 1.6 µM, respectively) [4]. The methyl ester can be selectively hydrolyzed under mild enzymatic or chemical conditions to yield the active free acid without racemization.

Quote Request

Request a Quote for Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.